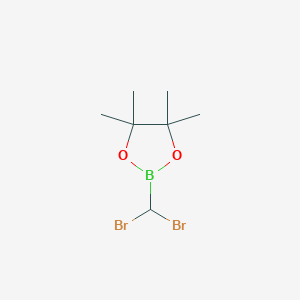

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. The dibromomethyl group suggests the presence of two bromine atoms attached to a carbon atom, which could make the compound reactive. The tetramethyl-1,3,2-dioxaborolane part of the molecule suggests the presence of a boron atom within a cyclic structure, with oxygen and methyl groups attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dibromomethyl group would likely be a polar, due to the electronegativity difference between carbon and bromine .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. The presence of the dibromomethyl group suggests that it could undergo reactions typical of halogenated organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

Synthesis of Brominated Organic Compounds

The dibromomethyl group in EN300-1266498 is highly reactive and can be used to introduce bromine atoms into organic molecules. This is particularly useful in the synthesis of brominated organic compounds which are prevalent in pharmaceuticals , agrochemicals , and polymers . The addition of bromoform to olefins, facilitated by this compound, can lead to the formation of various synthetic intermediates.

Radiolabeled Agents for Imaging

Brominated molecules, such as those derived from EN300-1266498, find applications in the creation of radiolabeled agents. These agents are used in medical imaging techniques like positron emission tomography (PET) , which are crucial for non-invasive diagnosis and research in medicine .

Asymmetric Transformations in Synthesis

The compound’s ability to participate in metal-mediated reactions opens up possibilities for asymmetric transformations. This is significant for the synthesis of complex molecules, including natural products, where chirality and the spatial arrangement of atoms are crucial .

Development of Agrochemicals

The brominated derivatives produced using EN300-1266498 can be employed in the development of new agrochemicals. These compounds can serve as intermediates in the synthesis of pesticides and herbicides, contributing to agricultural productivity and pest management .

Polymer Design

In the field of polymer science, the introduction of brominated groups can alter the physical properties of polymers. EN300-1266498 can be used to synthesize brominated monomers that are then polymerized to create materials with desired characteristics such as flame retardancy or chemical resistance .

Synthesis of Heterocyclic Compounds

EN300-1266498 is valuable in the synthesis of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines, which are important in pharmaceutical chemistry. These compounds have potential therapeutic applications and can act as building blocks for various bioactive molecules .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BBr2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJFHEZDHXPBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BBr2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)

![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)